molecular formula C7H6N2O B102478 4-Acetyl-1h-pyrrole-2-carbonitrile CAS No. 16168-91-5

4-Acetyl-1h-pyrrole-2-carbonitrile

Cat. No.: B102478
CAS No.: 16168-91-5
M. Wt: 134.14 g/mol
InChI Key: HLFBERXRQZCZBY-UHFFFAOYSA-N
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Description

4-Acetyl-1h-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2O It features a pyrrole ring substituted with an acetyl group at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1h-pyrrole-2-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-acetylpyrrole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1h-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl-1h-pyrrole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-1h-pyrrole-2-carbonitrile in biological systems involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. Additionally, the acetyl group can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-1h-pyrrole-2-carbonitrile is unique due to the presence of both an acetyl and a cyano group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-acetyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5(10)6-2-7(3-8)9-4-6/h2,4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFBERXRQZCZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497205
Record name 4-Acetyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16168-91-5
Record name 4-Acetyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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